molecular formula C24H42 B14424258 1-Hexadecyl-2,3-dimethylbenzene CAS No. 83803-58-1

1-Hexadecyl-2,3-dimethylbenzene

Cat. No.: B14424258
CAS No.: 83803-58-1
M. Wt: 330.6 g/mol
InChI Key: UHLXFCJOJNFYRI-UHFFFAOYSA-N
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Description

1-Hexadecyl-2,3-dimethylbenzene is an alkyl-substituted aromatic compound characterized by a benzene ring with two methyl groups at the 2- and 3-positions and a long hexadecyl (C16) chain at the 1-position. This structure confers significant hydrophobicity, making the compound relevant in surfactant applications and materials science.

Key properties include:

  • Hydrophobicity: The hexadecyl chain enhances lipophilicity, facilitating interactions with hydrophobic protein domains or polymer matrices .
  • Potential Bioactivity: Structural analogs, such as 1H-indene derivatives with similar alkyl chains, exhibit binding affinities to bacterial receptor proteins (e.g., LasA, with binding energies of -7.5 kcal/mol), hinting at possible quorum-sensing inhibition roles .

Properties

CAS No.

83803-58-1

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1-hexadecyl-2,3-dimethylbenzene

InChI

InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3

InChI Key

UHLXFCJOJNFYRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).

Industrial Production Methods: In an industrial setting, the synthesis of 1-Hexadecyl-2,3-dimethylbenzene would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.

    Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Dimethylbenzenes

a. 2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)
  • Water Solubility :
    • 2-Bromo-1,3-dimethylbenzene: 0.10 mmol/L
    • 2-Fluoro-1,3-dimethylbenzene: 0.46 mmol/L

      These values highlight the inverse relationship between substituent size (bromine > fluorine) and solubility. 1-Hexadecyl-2,3-dimethylbenzene, with its bulky alkyl chain, is expected to exhibit even lower solubility.
  • Biological Activity : Fluorinated derivatives potentiate GABAA receptors, whereas brominated analogs lack efficacy. The hexadecyl chain in the target compound may instead favor surfactant-like interactions over direct receptor modulation .
b. 1,4-Difluoro-2,3-dimethylbenzene
  • Market Applications: Used in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. In contrast, 1-hexadecyl-2,3-dimethylbenzene’s long alkyl chain positions it for use in detergents or polymer nanocomposites .

Ionic Liquids with Hexadecyl Chains

a. 1-Hexadecyl-2,3-dimethylimidazolium Bromide (CAS# 61546-11-0)
  • Structure : Features a cationic imidazolium core with a hexadecyl chain and two methyl groups.
  • Material Science Applications: Used in clay-polymer nanocomposites to achieve intercalated structures (e.g., XRD peak shift from 18.5 Å to 27.6 Å). The target compound, lacking ionic functionality, may instead act as a non-reactive plasticizer or surfactant in similar systems .

Nitro-Substituted Dimethylbenzenes

a. 2-Nitro-1,3-dimethylbenzene (CAS# 81-20-9)
  • Hazard Profile : Classified as hazardous due to nitro-group toxicity. 1-Hexadecyl-2,3-dimethylbenzene, devoid of nitro groups, likely poses lower acute toxicity but higher environmental persistence due to its hydrophobicity .

Physicochemical and Functional Comparisons

Property 1-Hexadecyl-2,3-dimethylbenzene 2-Fluoro-1,3-dimethylbenzene 1-Hexadecyl-2,3-dimethylimidazolium Bromide
Water Solubility Extremely low (inferred) 0.46 mmol/L Moderate (ionic nature)
Key Interactions Hydrophobic binding GABAA receptor modulation Ionic bonding, intercalation
Applications Surfactants, nanocomposites Pharmaceuticals Polymer nanocomposites

Research Findings and Implications

  • Biosurfactant Potential: The hexadecyl chain enables interactions with bacterial proteins (e.g., LasA), suggesting utility in anti-biofilm agents. This mirrors the activity of n-hexadecanoic acid (-7.9 kcal/mol binding to CviR) but differs in mechanism due to aromaticity .
  • Material Compatibility: Unlike imidazolium-based ionic liquids, 1-hexadecyl-2,3-dimethylbenzene lacks charged moieties, limiting its role in ionic nanocomposites but enhancing compatibility with non-polar polymers .

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